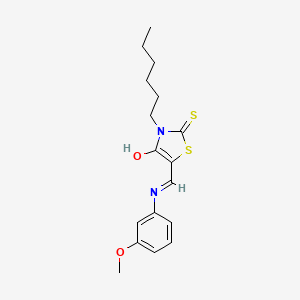

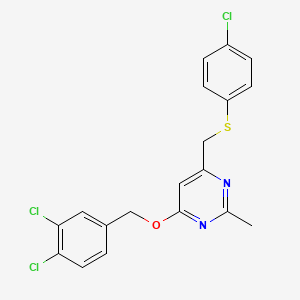

![molecular formula C21H20N4O B2768474 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 1795416-20-4](/img/structure/B2768474.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide” can be analyzed using techniques like 1H NMR and 13C NMR. For instance, in one study, the 1H NMR spectrum of a similar compound showed signals at various chemical shifts, indicating the presence of different types of protons . The 13C NMR spectrum also showed signals at different chemical shifts, indicating the presence of various types of carbon atoms .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide” can be complex due to the presence of multiple reactive sites. One study reported the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide” can be inferred from similar compounds. For instance, one study reported a compound with a similar structure as a white solid with a melting point of 147–150 °C .Scientific Research Applications

Antioxidant Activity

2,2-Diphenyl-1-picrylhydrazyl (DPPH): , a stable free radical, is widely used to assess antioxidant activity. This compound is employed in the DPPH assay to evaluate the ability of natural samples (such as wine, fruits, and herbal tea) to scavenge free radicals and protect against oxidative stress .

Electrochemistry and UV-Vis Spectroscopy

Researchers have investigated the stability of DPPH in the presence of metal cations (such as Cu^2+ and Zn^2+) and acids (HClO4 and HNO3) using electrochemistry and UV-Vis spectroscopy. Notably:

Metal Ion Effects

The reactivity of DPPH is influenced by metal ions. However, limited studies explore this interaction. Investigating how different metal ions affect DPPH reactivity is crucial for understanding its behavior in various contexts .

Potential Bias in Antioxidant Evaluation

Given the diverse chemical species that coexist during processes, researchers must consider potential sources of bias when evaluating antioxidant properties using DPPH. These preliminary findings emphasize the need for careful assessment .

Future Directions

The future directions in the research of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide” and similar compounds could involve exploring their potential applications in pharmaceutical, agrochemical, and material science applications . Further studies could also focus on improving the solubility and metabolic stability of these compounds .

Mechanism of Action

Target of Action

Similar compounds such as pyrazolines and imidazole derivatives have been reported to have a broad range of biological activities . They have been found to interact with various targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For example, some imidazole derivatives have been found to inhibit the activity of AchE, affecting normal nerve pulses’ transmission and leading to behavioral changes .

Biochemical Pathways

For instance, some imidazole derivatives have been found to affect the production of reactive oxygen species (ROS) and lipid peroxides, which are involved in oxidative stress .

Result of Action

For example, some imidazole derivatives have been found to have antibacterial, antifungal, anti-inflammatory, and antitumor activities .

properties

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c26-21(22-13-14-24-15-16-25-19(24)11-12-23-25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15-16,20H,13-14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGBQSUSLOJLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2768391.png)

![3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768392.png)

![Methyl 2-amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2768394.png)

![1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2768396.png)

![4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2768405.png)

![7-isobutyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768408.png)

![5-methyl-N-(1,3-thiazol-2-yl)-3-{3-[4-(trifluoromethoxy)anilino]acryloyl}-4-isoxazolecarboxamide](/img/structure/B2768409.png)